molecular formula C18H15F3N2O2S B2450799 N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 433314-54-6

N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2450799
CAS No.: 433314-54-6
M. Wt: 380.39
InChI Key: OIKLACLASPVHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H15F3N2O2S and its molecular weight is 380.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-10-4-2-3-5-12(10)22-16(24)9-15-17(25)23-13-8-11(18(19,20)21)6-7-14(13)26-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKLACLASPVHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, benzothiazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain pathways .

Antimicrobial Activity

Benzothiazine derivatives have also demonstrated antimicrobial properties. Studies suggest that this compound may exhibit activity against a range of pathogenic microorganisms, including bacteria and fungi. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial cells .

Anticancer Potential

The compound's ability to target specific cancer cell lines has been a focus of recent studies. Benzothiazines are known to induce apoptosis in cancer cells through various pathways, including the inhibition of proteolytic enzymes and modulation of reactive oxygen species (ROS) .

In Vitro Studies

Recent laboratory studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicate significant inhibition of cell proliferation at micromolar concentrations. A notable study reported an IC50_{50} value of 5 µM against breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure-activity relationship (SAR) of benzothiazine derivatives. Modifications at the 6-position with various substituents were found to enhance biological activity significantly. Specifically, the introduction of electron-withdrawing groups like trifluoromethyl improved potency against COX enzymes .

Toxicological Assessment

Toxicological evaluations have shown that while the compound exhibits promising biological activity, it also requires careful assessment regarding its safety profile. Preliminary studies indicate low acute toxicity in rodent models; however, further investigations are necessary to ascertain chronic effects and potential organ-specific toxicity .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionCOX inhibition
AntimicrobialActivity against bacteria and fungi
AnticancerInduction of apoptosis in cancer cells
ToxicityLow acute toxicity in rodents

Structure-Activity Relationship Analysis

Substituent PositionSubstituent TypeEffect on Activity
6TrifluoromethylIncreased potency
3MethylModerate activity
4HydroxyDecreased activity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide. For instance, derivatives of benzothiazine have shown promising results in inhibiting cancer cell proliferation. In a study evaluating similar compounds, significant growth inhibition was observed against various cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedPercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Antimicrobial Properties

The antimicrobial efficacy of compounds similar to this compound has been investigated extensively. These compounds have demonstrated activity against a range of bacterial strains and fungi. The structure-function relationship indicates that modifications in the benzothiazine core significantly enhance antimicrobial potency. For example, a derivative was found to exhibit strong activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Overview

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of research interest. Studies have focused on its ability to inhibit enzymes relevant to metabolic disorders and cancers. For instance, similar benzothiazine derivatives have been investigated for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are critical in diabetes management and neurodegenerative diseases respectively .

Table 3: Enzyme Inhibition Studies

EnzymeCompound TestedInhibition (%)
α-glucosidaseCompound F68
AcetylcholinesteraseCompound G75

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, and how can reaction efficiency be optimized?

Answer:

  • Core Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a benzothiazine precursor with chloroacetyl chloride in triethylamine (as described for analogous acetamide derivatives in ).
  • Optimization :
    • Catalyst Use : Introduce anhydrous ZnCl₂ to accelerate cyclization (as in ).
    • Solvent Selection : Polar aprotic solvents like DMF enhance reactivity for heterocyclic ring formation .
    • Purification : Recrystallize from pet-ether or ethanol to improve yield and purity (up to 70–85% based on similar protocols ).

Q. Table 1: Example Reaction Conditions for Analogous Compounds

PrecursorReagentSolventTime (h)Yield (%)
Benzothiazine derivativeChloroacetyl chlorideTriethylamine4–675–85
Oxadiazole derivativeMercaptoacetic acidDMF6–865–70

Q. How should researchers characterize the structural purity of this compound?

Answer:

  • Spectroscopic Analysis :
    • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C6, acetamide linkage). Compare shifts to benzothiazine derivatives in .
    • IR : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₁₉H₁₆F₃N₂O₂S).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating biological activity, particularly in oxidative stress or inflammation pathways?

Answer:

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measure IC₅₀ values (e.g., 12.5–50 μM for benzothiazine analogs in ).
    • SOD/CAT Enzyme Modulation : Use cell lysates to quantify superoxide dismutase (SOD) and catalase (CAT) activity .
  • Anti-inflammatory Models :
    • COX-2 Inhibition : Test against recombinant COX-2 enzymes (IC₅₀ comparison to indomethacin) .

Q. Table 2: Example Bioactivity Data for Analogous Compounds

Compound ClassDPPH IC₅₀ (μM)COX-2 Inhibition (%)Reference
N-Benzyl acetamide18.372 (at 10 μM)
N-Phenyl acetamide28.765 (at 10 μM)

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological profiles?

Answer:

  • Substituent Variation :
    • Benzothiazine Ring : Introduce electron-withdrawing groups (e.g., -NO₂ at C3) to enhance oxidative stability.
    • Acetamide Side Chain : Replace 2-methylphenyl with fluorophenyl to boost bioavailability (see fluorinated analogs in ).
  • Methodology :
    • Synthesize 10–15 analogs using parallel synthesis .
    • Test in dose-response assays (e.g., IC₅₀ for ROS inhibition).

Q. What analytical strategies resolve discrepancies in reported bioactivity data across studies?

Answer:

  • Purity Validation : Use HPLC-MS to confirm compound integrity (e.g., ≥95% purity required for reliable IC₅₀ values) .
  • Assay Standardization :
    • Normalize cell lines (e.g., RAW 264.7 macrophages for inflammation studies).
    • Control solvent effects (DMSO ≤0.1% v/v) .
  • Data Reconciliation : Meta-analysis of published IC₅₀ values with standardized protocols (e.g., adjust for assay temperature/pH variations) .

Q. How can computational modeling predict metabolic stability or toxicity?

Answer:

  • ADME Prediction : Use tools like SwissADME to estimate permeability (e.g., LogP ≈ 3.2 for similar benzothiazines ).
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using liver microsomes .
  • Toxicity Profiling : Apply QSAR models for hepatotoxicity (e.g., ProTox-II) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.